(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Description

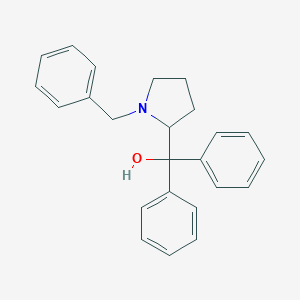

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-2-yl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXPIPWRDWNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276832 | |

| Record name | (1-Benzylpyrrolidin-2-yl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16226-60-1 | |

| Record name | (1-Benzylpyrrolidin-2-yl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylpyrrolidin 2 Yl Diphenylmethanol

Grignard Addition Reactions in the Preparation of the Compound

The primary route for synthesizing (1-Benzylpyrrolidin-2-yl)diphenylmethanol involves the addition of a phenyl Grignard reagent to a proline-derived ester. This classic organometallic reaction provides a direct method for constructing the desired diaryl carbinol moiety.

Synthesis from (S)-Proline Methyl Ester Precursors

The synthesis typically commences with L-proline, a readily available and enantiomerically pure starting material. The process involves two key preliminary steps before the crucial Grignard reaction:

N-Benzylation: The secondary amine of L-proline is protected with a benzyl (B1604629) group. This is often achieved by reacting L-proline with benzyl chloride in the presence of a base like sodium hydrogen carbonate in a solvent such as dimethylformamide (DMF). google.com

Esterification: The carboxylic acid of N-benzyl-L-proline is then converted to an ester, for instance, a benzyl ester, to create a suitable electrophile for the Grignard reagent. google.com

With the N-benzyl-L-proline ester in hand, the core transformation is the Grignard addition. The ester is treated with an excess of phenylmagnesium chloride or phenylmagnesium bromide. google.com The Grignard reagent, a potent nucleophile, adds twice to the ester carbonyl group. The first addition forms a ketone intermediate, which is not isolated and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. google.com

Optimization of Reaction Conditions and Stoichiometry for Yield and Purity

The efficiency and purity of the Grignard reaction are highly dependent on carefully controlled reaction conditions. Several factors must be optimized to maximize the yield of this compound and minimize side products.

Stoichiometry: A significant excess of the Grignard reagent is crucial for driving the reaction to completion. Theoretical stoichiometry requires two equivalents of the Grignard reagent per equivalent of ester. However, in practice, a larger excess is often necessary. For instance, one documented procedure utilizes 1.25 mol of phenylmagnesium chloride for 0.5 mol of N-benzyl-L-proline benzyl ester, a 2.5-fold excess. google.com This ensures the complete conversion of the starting ester and the intermediate ketone.

Reaction Temperature: Temperature control is vital for managing the highly exothermic nature of the Grignard reaction. nih.gov The reaction is typically initiated and then maintained at the reflux temperature of the solvent, which is often tetrahydrofuran (B95107) (THF). google.com After the addition of the proline ester, the mixture is heated to reflux until thin-layer chromatography indicates the disappearance of the starting material. google.com The subsequent hydrolysis step is performed at cooler temperatures (10° to 20° C) to manage the exothermic quenching of excess Grignard reagent. google.com

Solvent: The choice of solvent is critical. Anhydrous aprotic ethers, such as tetrahydrofuran (THF), are standard solvents for Grignard reactions as they solvate the magnesium center, maintaining the reagent's reactivity and solubility.

Monitoring and Workup: The reaction progress can be monitored using techniques like online NMR or thin-layer chromatography. google.comnih.gov A proper aqueous acidic workup is essential for hydrolyzing the magnesium alkoxide intermediate and separating the desired product from inorganic magnesium salts. google.com

Table 1: Optimized Conditions for Grignard Reaction

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Starting Material | N-benzyl-L-proline benzyl ester | Provides the necessary carbon skeleton and protecting group. google.com |

| Grignard Reagent | Phenylmagnesium chloride (in THF) | Source of the phenyl nucleophiles. google.com |

| Stoichiometry | 2.5 equivalents of Grignard reagent | Ensures complete reaction of the ester and intermediate ketone. google.com |

| Temperature | Reflux, followed by cooling for workup | Manages exothermicity and ensures reaction completion. google.comnih.gov |

| Workup | Dilute sulfuric acid, then neutralization | Hydrolyzes the intermediate and separates the product. google.com |

Derivatization Pathways for Synthetic Intermediates

The intermediates and the final product in the synthesis of this compound can be further modified to generate a range of useful compounds, particularly other chiral catalysts.

Derivatization of N-benzyl-L-proline: Before the Grignard reaction, the N-benzyl-L-proline intermediate can be converted into various esters (e.g., methyl, ethyl, benzyl ester) to modulate reactivity or for other synthetic purposes. google.com

Derivatization of the Final Product: The hydroxyl group of the target molecule is a key site for derivatization. For example, the related compound (S)-diphenylprolinol, obtained after debenzylation of this compound, is a precursor to highly effective organocatalysts. Common derivatizations include:

Silylation: Reaction with a silylating agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) yields the corresponding silyl (B83357) ether. These silyl ethers are widely used as catalysts in various asymmetric transformations.

Etherification: Conversion of the hydroxyl group to a methyl ether produces catalysts like diphenylprolinol methyl ether, which has shown high enantioselectivity in Michael additions.

These derivatization pathways expand the utility of the core (pyrrolidin-2-yl)diphenylmethanol scaffold, making it a versatile platform for the development of new and efficient asymmetric catalysts.

Applications of 1 Benzylpyrrolidin 2 Yl Diphenylmethanol in Asymmetric Catalysis and Stoichiometric Reactions

Utility as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantioenriched product. The structure of (1-Benzylpyrrolidin-2-yl)diphenylmethanol, featuring a pyrrolidine (B122466) ring and a diphenylmethanol (B121723) moiety, makes it a candidate for forming chelate complexes with various transition metals.

Enantioselective transfer hydrogenation is a key method for producing chiral alcohols from prochiral aldehydes and ketones. This process typically involves a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org Ruthenium (II) complexes are particularly effective for this transformation. nih.gov While a variety of chiral ligands have been successfully employed in these reactions, specific studies detailing the use of this compound as the primary ligand for the enantioselective transfer hydrogenation of aldehydes are not prominently featured in the surveyed literature. The general approach involves the coordination of the ligand to the metal center, creating a chiral environment that directs the hydride transfer to one face of the aldehyde, yielding an optically active alcohol.

Beyond the specific reactions mentioned, chiral amino alcohols are versatile ligands for a range of other transition metal-mediated processes. These include Michael additions, aldol (B89426) reactions, and various coupling reactions. nih.gov For instance, related diphenylprolinol derivatives, such as silyl (B83357) ethers, have been shown to catalyze asymmetric Michael reactions of methyl alkynyl ketones to α,β-unsaturated aldehydes, highlighting the utility of this structural scaffold in carbon-carbon bond formation. nih.govnih.gov However, specific evaluations of this compound itself in these diverse transition metal-mediated processes are not extensively covered in the available literature.

Function as a Chiral Auxiliary in Enantioselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule.

The reduction of prochiral ketones is one of the most fundamental methods for producing chiral secondary alcohols. wikipedia.org This can be achieved using stoichiometric chiral reducing agents or through catalytic methods. In a stoichiometric approach, a chiral auxiliary can be used to create a diastereomeric intermediate that favors reduction from one side. While the de-benzylated analog of the title compound is a key component of the well-known Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of ketones, the direct use of this compound as a recoverable chiral auxiliary for borane-mediated reductions is not as commonly reported. A related approach involves using a carbonate derivative of diphenyl-2-pyrrolidinemethanol, which has been shown to be a useful and reusable auxiliary for the asymmetric borane (B79455) reduction of prochiral ketones. nih.gov

The ultimate test of a synthetic method's utility is its application in the construction of complex, biologically active molecules such as natural products. Chiral building blocks derived from asymmetric reactions are crucial for these endeavors. The synthesis of chiral propargylic alcohols, for example, provides access to intermediates that can be elaborated into a wide variety of complex structures. researchgate.net Similarly, chiral alcohols from ketone reductions serve as key fragments in the synthesis of many pharmaceuticals. While the catalytic systems based on the diphenylprolinol core are frequently applied in total synthesis, specific examples that rely on this compound as either a ligand or an auxiliary to construct complex molecules are not detailed in the reviewed sources.

Organocatalytic Roles of the Compound

This compound has emerged as a significant molecule in the field of organocatalysis, primarily recognized for its utility as a chiral solvating agent. Its structural features, including the pyrrolidine ring, the diphenylmethanol moiety, and the benzyl (B1604629) group, contribute to its effectiveness in creating a chiral environment for stereoselective transformations.

Enantiodiscrimination as a Chiral Solvating Agent (CSA) for Racemic Carboxylic Acids

This compound and its analogs, particularly the parent compound without the N-benzyl group, (S)-diphenyl(pyrrolidin-2-yl)methanol, have proven to be highly effective chiral solvating agents (CSAs) for the enantiodiscrimination of racemic carboxylic acids using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The fundamental principle behind this application lies in the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the racemic analyte. These diastereomeric complexes exhibit different NMR spectral properties, allowing for the differentiation and quantification of the individual enantiomers.

The interaction between the diphenylprolinol derivative and the carboxylic acid is primarily driven by hydrogen bonding. rsc.org The hydroxyl group of the CSA can act as a hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. This, in conjunction with other non-covalent interactions such as π-π stacking with the phenyl groups, creates a well-defined chiral pocket that interacts differently with the (R) and (S) enantiomers of the carboxylic acid. This differential interaction leads to a separation of signals in the ¹H NMR spectrum, a phenomenon known as enantiomeric discrimination. nih.gov

Research has demonstrated that even subtle structural variations in the CSA can influence the degree of enantiodiscrimination. For instance, a study comparing various azaheterocycle-containing diphenylmethanols found that (S)-pyrrolidinyl diphenylmethanol is an effective CSA for racemic mandelic acid. nih.gov The optimal molar ratio for the host-guest complex was determined to be 1:1 for effective discrimination. nih.gov The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency.

The following table summarizes the enantiodiscrimination of various racemic carboxylic acids using diphenylprolinol-based chiral solvating agents as reported in the literature.

Table 1: Enantiodiscrimination of Racemic Carboxylic Acids using Diphenylprolinol-based CSAs

| Racemic Carboxylic Acid | Chiral Solvating Agent | Observed Proton | Chemical Shift Difference (ΔΔδ in ppm) |

|---|---|---|---|

| Mandelic Acid | (S)-pyrrolidinyl diphenylmethanol | α-H | Significant signal splitting observed |

| 3,5-Difluoro Mandelic Acid | (S)-pyrrolidinyl diphenylmethanol | α-H | Sufficient to discriminate enantiomers |

| p-Methoxy-mandelic acid | (S)-aziridinyl diphenylmethanol | α-H | Accurate ee analysis possible |

Note: The data presented is a compilation from studies on diphenylprolinol and its analogs. Specific ΔΔδ values for this compound were not detailed in the reviewed sources, but the underlying principles and effectiveness of the core structure are well-established.

Catalysis of Asymmetric Additions

While this compound is well-documented as a chiral solvating agent, its direct application as a catalyst in asymmetric addition reactions is not as extensively reported in the reviewed scientific literature. However, the core structure of this compound, diphenylprolinol, is a privileged scaffold in organocatalysis. Derivatives of diphenylprolinol, particularly O-silylated diarylprolinols, are highly effective catalysts for a wide range of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.

The catalytic activity of these related compounds stems from their ability to form key intermediates, such as enamines or iminium ions, with carbonyl compounds. The bulky diphenylmethyl group and the chiral pyrrolidine ring create a sterically hindered environment that directs the approach of the nucleophile or electrophile, leading to high levels of stereoselectivity.

For example, diarylprolinol silyl ethers have been successfully employed in the asymmetric Michael addition of aldehydes to nitroolefins. In these reactions, the catalyst reacts with the aldehyde to form a chiral enamine, which then adds to the nitroolefin in a stereocontrolled manner. The steric hindrance provided by the catalyst's structure is crucial for achieving high enantioselectivity.

Although direct catalytic data for this compound in asymmetric additions is sparse in the literature, the proven effectiveness of its structural analogs suggests its potential as a precursor for more active catalysts or as a catalyst itself under specific, yet to be explored, conditions. The presence of the N-benzyl group might influence its catalytic activity compared to the more commonly used O-silylated derivatives, potentially by altering its steric and electronic properties.

The following table provides examples of asymmetric additions catalyzed by derivatives of diphenylprolinol, illustrating the catalytic potential of this structural class.

Table 2: Catalysis of Asymmetric Additions by Diphenylprolinol Derivatives

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | Diarylprolinol Silyl Ether | Aldehydes and Nitroolefins | Up to 99% |

| Aldol Reaction | Diarylprolinol Silyl Ether | Aldehydes and Ketones | High |

Note: This table showcases the catalytic applications of diphenylprolinol derivatives to provide context for the potential catalytic roles of the core structure of this compound.

Mechanistic Investigations and Stereochemical Control in Reactions Mediated by 1 Benzylpyrrolidin 2 Yl Diphenylmethanol

Elucidation of Reaction Pathways and Transition States

The catalytic cycle and the nature of the transition states in reactions mediated by (1-Benzylpyrrolidin-2-yl)diphenylmethanol, especially in the context of diethylzinc (B1219324) addition to aldehydes, have been extensively inferred from studies on analogous prolinol-derived catalysts. The reaction does not proceed through a simple, direct addition. Instead, it involves the formation of a well-defined, catalytically active species.

The generally accepted pathway involves the following key steps:

Formation of a Zinc Alkoxide: Initially, the this compound reacts with two equivalents of diethylzinc. The first equivalent deprotonates the hydroxyl group to form a zinc alkoxide. The second equivalent coordinates to the pyrrolidine (B122466) nitrogen atom, forming a dimeric zinc species bridged by the alkoxide oxygen.

Substrate Coordination: The aldehyde substrate then coordinates to one of the zinc atoms of the dimeric complex. This coordination activates the aldehyde, increasing the electrophilicity of its carbonyl carbon.

Stereodetermining Transition State: The crucial step for stereochemical control is the intramolecular transfer of an ethyl group from the zinc atom to the coordinated aldehyde. This transfer is believed to proceed through a highly organized, six-membered, chair-like transition state, akin to the Zimmerman-Traxler model. scielo.brwikipedia.orgharvard.edu In this transition state, the catalyst, the aldehyde, and the transferring ethyl group are held in a rigid conformation. The substituents on the aldehyde and the catalyst orient themselves to minimize steric interactions, particularly 1,3-diaxial interactions within the chair-like structure. harvard.edu

Product Release and Catalyst Regeneration: After the ethyl group transfer, the resulting zinc alkoxide of the product is formed. Subsequent workup with an aqueous solution hydrolyzes the zinc alkoxide to release the chiral secondary alcohol product and regenerates the catalyst for the next cycle.

The transition state model explains the high degree of order and predictability in these reactions. The rigid, chair-like arrangement ensures that the ethyl group is delivered to a specific face of the aldehyde, leading to high enantioselectivity. scielo.br

Analysis of Chiral Induction Mechanisms and Stereoselectivity

The ability of this compound to induce chirality is a direct consequence of the steric and electronic environment it creates within the stereodetermining transition state. The bulky diphenylmethyl and N-benzyl groups are not merely passive substituents; they are critical for establishing a well-defined chiral pocket that dictates the trajectory of the reacting partners.

The primary mechanism of chiral induction is steric hindrance. In the six-membered transition state, the aldehyde's substituent (R-group) will preferentially occupy an equatorial position to avoid severe steric clashes with the axial-like, bulky diphenylmethyl group of the catalyst. This locks the aldehyde into a specific orientation, exposing one of its two prochiral faces to the intramolecular attack by the ethyl group. This guided approach is the source of the high enantioselectivity observed in these reactions. scielo.brwikipedia.org

The high enantioselectivity imparted by this compound in a single step is a foundational element for controlling diastereoselectivity in more complex, multi-step syntheses. syrris.jpazom.com By establishing the absolute configuration of a key stereocenter early in a synthetic route, this catalyst can dictate the stereochemical outcome of subsequent reactions. This principle, known as substrate control, relies on the newly formed stereocenter to influence the facial selectivity of reactions at other positions within the molecule.

A fascinating aspect of asymmetric catalysis mediated by this compound and related amino alcohols is the common observation of non-linear effects (NLE). An NLE occurs when the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst used. wikipedia.org This phenomenon provides profound mechanistic insights, suggesting that the active catalytic species involves more than one molecule of the chiral ligand.

In the context of organozinc additions, a positive non-linear effect ([+]-NLE) is frequently observed. This means that using a catalyst with a low ee can produce a product with a significantly higher ee than predicted by a linear relationship. This "asymmetric amplification" is mechanistically explained by the formation of catalyst dimers. Two molecules of the zinc-alkoxide catalyst can associate to form homochiral dimers (derived from two R-catalyst molecules or two S-catalyst molecules) and a heterochiral dimer (derived from one R- and one S-catalyst molecule).

The (+)-NLE arises when the heterochiral dimer is significantly less reactive or completely inactive compared to the more reactive homochiral dimers. When a non-enantiopure catalyst is used (a mixture of R and S enantiomers), the less abundant enantiomer is effectively sequestered into the unreactive heterochiral dimer, leaving the more abundant enantiomer to form the highly reactive homochiral dimer. This enriches the pool of active catalyst with the major enantiomer, leading to a product with a higher ee than the starting catalyst mixture. wikipedia.org

| Characteristic | Positive Non-Linear Effect ([+]-NLE) | Negative Non-Linear Effect ([-]-NLE) |

|---|---|---|

| Observation | Product ee > Catalyst ee (proportional) | Product ee < Catalyst ee (proportional) |

| Common Term | Asymmetric Amplification | Asymmetric Depletion |

| Mechanistic Cause | Homochiral catalyst aggregates (e.g., dimers) are more reactive than heterochiral aggregates. | Heterochiral catalyst aggregates are more reactive than homochiral aggregates. |

| Implication | Beneficial for synthesis, as a catalyst that is not enantiopure can still provide a highly enantiopure product. | Detrimental for synthesis, as even small chiral impurities in the catalyst can significantly erode the product's enantiopurity. |

Computational Chemistry and Theoretical Studies on Reaction Energetics and Stereochemical Outcomes

Computational chemistry has become an indispensable tool for deepening the understanding of complex reaction mechanisms and the origins of stereoselectivity. Methods like Density Functional Theory (DFT) and molecular modeling allow for the detailed investigation of structures and energies of reactants, transition states, and intermediates that are often too transient to be observed experimentally. masjaps.comscm.com

DFT calculations are particularly powerful for studying reactions catalyzed by species like this compound. Researchers can use DFT to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of the catalyst-substrate complexes and, most importantly, the transition states. masjaps.com

Determine Reaction Energetics: Compute the activation energies for different possible reaction pathways (e.g., pathways leading to the R or S product). A lower calculated activation energy for one pathway provides a theoretical basis for why one enantiomer is formed preferentially.

Vibrational Frequency Analysis: Confirm the nature of calculated structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-C bond being formed). scm.com

While specific DFT studies focusing exclusively on this compound were not identified in the surveyed literature, extensive computational analyses have been performed on related proline-catalyzed systems and other asymmetric transformations. nih.gov These studies consistently validate mechanistic proposals involving highly organized, non-covalent interactions in the transition state as the key to stereocontrol.

Molecular modeling encompasses a broader range of computational techniques used to visualize and analyze the interactions responsible for chiral recognition. In the context of this compound, modeling can illuminate how the catalyst distinguishes between the two prochiral faces of an aldehyde.

Key insights from molecular modeling include:

Visualization of Steric Interactions: Models can clearly depict the steric clash that would occur if the substrate were to bind in the orientation leading to the minor enantiomer, providing a visual rationale for the observed selectivity.

Analysis of Non-Covalent Interactions: Beyond simple steric bulk, modeling can identify and quantify other subtle, non-covalent interactions, such as C-H···π or π-π stacking interactions between the catalyst's phenyl groups and the substrate. These interactions can further stabilize the favored transition state. nih.gov

These computational approaches provide a molecular-level picture that complements experimental findings, offering detailed rationales for the observed high levels of stereochemical control.

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energy of molecules. | Transition state geometries, activation energies, reaction pathway energetics, validation of mechanistic hypotheses. |

| Molecular Modeling / Molecular Mechanics | Visualizing and analyzing molecular structures and interactions. | Identification of key steric clashes, visualization of chiral pockets, analysis of non-covalent interactions (e.g., H-bonding, π-stacking). |

Structural Modifications and Development of Analogues of 1 Benzylpyrrolidin 2 Yl Diphenylmethanol

Modifications at the Pyrrolidine (B122466) Nitrogen (e.g., Debenzylation to Diphenylprolinol Derivatives)

One of the most significant and widely utilized modifications of (1-Benzylpyrrolidin-2-yl)diphenylmethanol is the removal of the N-benzyl group. This debenzylation reaction yields (S)-α,α-diphenyl-2-pyrrolidinemethanol, commonly known as diphenylprolinol. researchgate.net This transformation is crucial because the resulting free secondary amine is a key precursor for the synthesis of highly effective organocatalysts, most notably the Corey-Bakshi-Shibata (CBS) catalyst. iiab.mewikipedia.org

The N-benzyl group in the parent compound serves as a protecting group for the pyrrolidine nitrogen during the initial synthesis, which often involves the addition of a Grignard reagent like phenylmagnesium bromide to a protected proline derivative. researchgate.netgoogle.com Once the core diphenylmethanol (B121723) structure is in place, the benzyl (B1604629) group is cleaved, typically through catalytic hydrogenation, to unmask the secondary amine.

The conversion to diphenylprolinol is a critical step for broadening the compound's utility. The free N-H group in diphenylprolinol allows for the straightforward introduction of various other substituents, enabling the creation of a library of derivatives with tailored properties. This foundational modification underscores a common strategy in catalyst development: the use of a removable directing or protecting group to facilitate the synthesis of a versatile intermediate.

| Compound Name | Structure | Modification | Primary Role/Application |

|---|---|---|---|

| This compound | N-Benzylated | Initial synthetic target; Protected intermediate | Precursor for debenzylation |

| Diphenylprolinol (D2PM) | N-H (Debenzylated) | Removal of the benzyl group | Key precursor for CBS catalysts and other chiral ligands used in enantioselective synthesis wikipedia.org |

Alterations to the Diphenylmethanol Moiety for Tuned Reactivity

The diphenylmethanol portion of the molecule, consisting of two phenyl rings and a hydroxyl group, is a primary site for modifications aimed at tuning the catalyst's reactivity and selectivity. Alterations to this moiety directly influence the steric environment around the catalytic site and the electronic nature of the molecule.

A prominent example of such a modification is the conversion of the hydroxyl group into a silyl (B83357) ether. Chiral diphenylprolinol silyl ethers have proven to be highly effective ligands in metal-catalyzed asymmetric reactions. rsc.org For instance, they have been successfully employed in the enantioselective allenation of terminal alkynes and 2-alkynals. rsc.org The bulky silyl group not only protects the hydroxyl functionality but also enhances the steric hindrance, which can lead to improved enantioselectivity in certain transformations.

Another structural alteration involves the removal of the hydroxyl group to yield derivatives like (S)-2-(diphenylmethyl)pyrrolidine. capes.gov.br This "desoxy" analogue provides a different coordination environment and has been explored as a chiral solvating agent for NMR analysis and as a precursor for C2-symmetric diamine ligands. capes.gov.br These changes highlight how subtle adjustments to the diphenylmethanol core can significantly expand the functional repertoire of the parent scaffold.

| Modification Type | Resulting Functional Group | Example Application | Impact on Reactivity/Function |

|---|---|---|---|

| Hydroxyl Group Silylation | Silyl Ether (-OSiR₃) | Ligand for enantioselective allenation reactions rsc.org | Increases steric bulk, tunes electronic properties, enhances enantioselectivity. |

| Dehydroxylation | Methylene Group (-CHPh₂) | Chiral solvating agent for NMR; Precursor for diamine ligands capes.gov.br | Removes hydrogen-bonding capability, alters coordination properties. |

Synthesis and Evaluation of Related Chiral Amino Alcohol and Diamine Structures

The structural framework of this compound has inspired the synthesis and evaluation of a wide array of related chiral amino alcohols and diamines. These analogues are designed to probe the importance of the pyrrolidine ring and the specific arrangement of functional groups for catalytic activity.

One class of related structures involves replacing the pyrrolidine ring with other heterocyclic systems. For example, (thiolan-2-yl)diphenylmethanol, where the nitrogen atom of the pyrrolidine is replaced by a sulfur atom, has been synthesized and used in asymmetric, catalytic sulfur ylide-mediated epoxidation. nih.gov The synthesis of such analogues allows chemists to assess the role of the heteroatom in the catalytic cycle.

Furthermore, the core concept of a chiral vicinal (or β-) amino alcohol is a recurring motif in organic synthesis. diva-portal.org Numerous synthetic routes have been developed to access a diversity of these structures, often starting from the chiral pool of amino acids or through asymmetric synthesis methodologies. diva-portal.orgresearchgate.net The development extends to chiral diamines, which can be prepared from amino alcohol precursors and serve as valuable ligands for asymmetric transformations. capes.gov.br The evaluation of these diverse structures provides crucial insights into which structural features are essential for achieving high levels of stereocontrol.

| Compound Class | Structural Feature | Example Compound | Area of Application |

|---|---|---|---|

| Heterocyclic Analogues | Pyrrolidine ring replaced by a thiolan ring | (Thiolan-2-yl)diphenylmethanol nih.gov | Asymmetric epoxidation reactions |

| Dehydroxylated Analogues | Hydroxyl group removed | (S)-2-(Diphenylmethyl)pyrrolidine capes.gov.br | Chiral solvating agents, ligand synthesis |

| General Chiral β-Amino Alcohols | Vicinal amino and alcohol groups on a chiral scaffold | Various structures derived from amino acids diva-portal.org | Broad use in stereoselective synthesis |

Structure-Activity Relationships and Performance Optimization in Asymmetric Reactions

The systematic modification of this compound and its analogues has enabled the detailed study of structure-activity relationships (SAR). These studies are fundamental to optimizing the performance of these compounds as catalysts and ligands in asymmetric reactions. The goal is to correlate specific structural features with outcomes like enantioselectivity, diastereoselectivity, and reaction rate.

SAR studies have revealed several key principles:

The N-Substituent: The nature of the substituent on the pyrrolidine nitrogen is critical. As discussed, debenzylation to the free N-H of diphenylprolinol is often the first step in creating a more active catalyst system, such as the CBS catalyst. wikipedia.org The unmasked nitrogen is essential for forming the active oxazaborolidine species.

The C2-Substituent: The bulky α,α-diphenylmethanol group at the C-2 position of the pyrrolidine ring creates a well-defined chiral pocket. This steric hindrance is crucial for effective facial discrimination of the substrate as it approaches the catalytic center, thereby controlling the stereochemical outcome of the reaction. The basicity of the pyrrolidine nitrogen is also influenced by substituents at the C-2 position. nih.gov

The Hydroxyl Group: The hydroxyl group plays a pivotal role in coordination to reagents (e.g., borane) and in directing the stereochemical pathway. Its modification, for instance into a silyl ether, alters this coordinating ability and the steric environment, allowing for the optimization of the catalyst for specific substrates and reactions. rsc.org

Through iterative design, synthesis, and testing, researchers can fine-tune the catalyst structure for a desired transformation. For example, if a particular reaction yields only moderate enantioselectivity, analogues with increased or decreased steric bulk at the diphenylmethanol moiety might be synthesized to improve the outcome. This rational approach to catalyst design, informed by SAR, has been instrumental in establishing diphenylprolinol-derived catalysts as powerful tools in modern asymmetric synthesis. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Stereochemical Assessment of 1 Benzylpyrrolidin 2 Yl Diphenylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (1-Benzylpyrrolidin-2-yl)diphenylmethanol. It provides detailed information about the molecular framework and the spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra serve as the foundation for the structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift, δ), neighboring protons (spin-spin coupling, J), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

For a complete and unambiguous assignment of all signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments provide correlation data that map the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the spin systems within the pyrrolidine (B122466) ring and the benzyl (B1604629) group. elsevierpure.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the benzyl and diphenylmethanol (B121723) moieties to the pyrrolidine ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. ipb.ptelsevierpure.com

The following table presents typical, expected chemical shift values for (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, which are used to confirm its structural integrity.

| Atom Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrrolidine CH | ~4.0-4.2 | ~68-70 |

| Pyrrolidine CH₂ | ~1.6-2.0, ~2.9-3.1 | ~23-25, ~54-56 |

| Benzyl CH₂ | ~3.5-3.7 (d), ~4.0-4.2 (d) | ~58-60 |

| Methanol OH | Variable | N/A |

| Diphenyl C (quaternary) | N/A | ~80-82 |

| Aromatic CH (Diphenyl) | ~7.1-7.6 | ~125-129 |

| Aromatic CH (Benzyl) | ~7.2-7.4 | ~127-130 |

| Aromatic C (quaternary) | N/A | ~138-140, ~145-147 |

Determining the enantiomeric excess (ee) is critical for assessing the effectiveness of an asymmetric synthesis. NMR spectroscopy offers several powerful methods for this purpose, which rely on converting a mixture of enantiomers into a mixture of diastereomers, as diastereomers have distinct NMR spectra. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte through interactions like hydrogen bonding. researchgate.net This results in separate signals for at least one proton in each enantiomer, allowing the ee to be calculated from the integration ratio of these signals. bham.ac.uk this compound and its derivatives are themselves effective CSAs for the enantiodiscrimination of other chiral molecules, such as carboxylic acids. researchgate.netnih.gov The difference in chemical shift between the signals of the two diastereomeric complexes is denoted as ΔΔδ. A larger ΔΔδ value indicates better separation and more accurate ee determination. nih.gov

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent to form stable, covalent diastereomeric products. This method often provides larger and more reliable signal separation compared to using CSAs. The resulting diastereomers can be analyzed by NMR to determine the original enantiomeric ratio.

Chiral recognition studies using NMR investigate the specific intermolecular interactions responsible for the differentiation between enantiomers. These studies are fundamental to understanding the mechanisms of asymmetric catalysis and designing more effective chiral selectors. nih.gov The magnitude of the chemical shift non-equivalence (ΔΔδ) is a key parameter in evaluating the chiral discriminating ability of a CSA. nih.gov

| Analyte | Chiral Solvating Agent (CSA) | Observed Proton | ΔΔδ (ppm) |

| (±)-3,5-Difluoro Mandelic Acid | (S)-pyrrolidinyl diphenylmethanol | α-H | 0.050 |

| (±)-4-Methoxy Mandelic Acid | (S)-aziridinyl diphenylmethanol | α-H | 0.111 |

| (±)-Ibuprofen | β-cyclodextrin | Methyl Protons | ~0.02 |

| (±)-Thiohydantoin Derivative | Macrocyclic Agent 1a | NH Proton | 1.853 |

This table illustrates typical chemical shift differences observed when using various CSAs, including a pyrrolidinyl diphenylmethanol derivative, for the enantiodiscrimination of different chiral analytes. nih.govnih.govgoogle.com

Chromatographic Techniques for Chiral Purity and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are benchmark techniques for the separation of enantiomers and the assessment of chemical purity. These methods offer high resolution, sensitivity, and accuracy for quantifying the enantiomeric excess.

The separation is achieved using a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral selector. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different energies. This differential interaction leads to different retention times (t_R), resulting in their separation.

Commonly used CSPs for separating amino alcohol derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives coated on a silica support), Pirkle-type phases, and cyclodextrin-based phases. The choice of mobile phase (a mixture of solvents like hexane and isopropanol) and column temperature is optimized to achieve baseline separation of the enantiomeric peaks. amazonaws.com

| Parameter | Typical Chiral HPLC Conditions |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak AS-H or Chiralcel OJ-H (25 cm x 0.46 cm) |

| Mobile Phase | Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Retention Time (t_R) | t_R1 (e.g., 11.2 min for major enantiomer), t_R2 (e.g., 11.9 min for minor enantiomer) |

This table provides an example of typical conditions for the chiral HPLC separation of a diphenylprolinol derivative. amazonaws.com

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

While NMR and chromatography can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.comnih.gov This technique provides an unambiguous three-dimensional model of the molecule as it exists in the solid state.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be calculated. This map is then interpreted to determine the precise location of each atom in space, revealing detailed information about bond lengths, bond angles, and torsional angles.

For chiral molecules crystallizing in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute stereochemistry (i.e., assigning the correct R/S descriptor to each stereocenter). researchgate.net The Flack parameter is a critical value calculated during the structure refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net

In addition to establishing absolute configuration, the crystal structure reveals the molecule's conformation in the solid state. This provides valuable insights into intramolecular interactions, such as hydrogen bonding, and how the molecule packs in a crystal lattice, which can influence its physical properties.

Q & A

Q. What are the standard laboratory synthesis protocols for (1-Benzylpyrrolidin-2-yl)diphenylmethanol, and how are yields optimized?

The synthesis typically involves Grignard reagent reactions. For example, bromobenzene reacts with magnesium turnings to form a phenylmagnesium bromide intermediate, which is then coupled with a pyrrolidine-derived ester. Purification via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) achieves ~92% yield . Optimization includes monitoring reaction progression by TLC (e.g., using KMnO4 staining) and adjusting stoichiometry (e.g., 2.5 equivalents of Grignard reagent to ester) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : 1H NMR (e.g., DMSO-d6 solvent) confirms stereochemistry and functional groups (e.g., aromatic protons at δ 7.29–7.61 ppm, hydroxyl signals) .

- TLC : Used to monitor reaction completion (e.g., Rf = 0.39 in cyclohexane/ethyl acetate 9:1) .

- Melting point analysis : Determines crystalline purity (e.g., mp: 115°C for the (S)-enantiomer) .

Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions?

Controlled studies in different solvents (e.g., DMF, n-butanol) and temperatures (e.g., 150°C for 20 hours) reveal stability thresholds. Surface adsorption properties can be tested using microspectroscopic imaging to study interactions with indoor surfaces (e.g., silica or polymer coatings) .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing enantioselective synthesis?

Quantum chemical calculations (e.g., density functional theory) model transition states to predict stereochemical outcomes. ICReDD’s integrated approach combines reaction path searches with machine learning to narrow experimental parameters (e.g., solvent selection, catalyst loading) . For example, enantiomeric excess can be optimized using chiral auxiliaries or asymmetric catalysis guided by computational screening .

Q. How can statistical experimental design resolve contradictions in synthetic yield data across studies?

Factorial design (e.g., 2^k factorial) systematically tests variables like temperature, reagent ratios, and reaction time. For instance, a 3-factor design could identify interactions between magnesium turnings activation, solvent polarity, and heating duration, reducing experimental runs by 50% while resolving yield discrepancies . Response surface methodology (RSM) further refines optimal conditions .

Q. What methodologies address challenges in scaling up synthesis from lab to pilot plant?

- Reactor design : Continuous flow reactors improve heat/mass transfer for exothermic Grignard reactions, reducing hotspots .

- Process control : Real-time monitoring (e.g., in-line FTIR) ensures consistent intermediate formation .

- Separation technologies : Membrane filtration or centrifugal partitioning chromatography replaces column chromatography for large-scale purification .

Q. How can researchers investigate the compound’s potential biological activity while mitigating assay interference?

- Structure-activity relationship (SAR) studies : Modify the benzyl or diphenyl groups to assess antimicrobial or anticancer activity .

- Control experiments : Use HPLC-MS to rule out false positives caused by compound degradation in cell culture media .

- Surface plasmon resonance (SPR) : Quantifies binding affinity to biological targets (e.g., enzymes) while controlling for nonspecific adsorption .

Methodological Guidelines

- Stereochemical analysis : Use chiral HPLC columns (e.g., amylose-based) with 2.0 µL injections to separate enantiomers .

- Data validation : Cross-reference experimental results with PubChem computational data (e.g., InChI key KFGGAFBXJXIXCC-UHFFFAOYSA-N) to verify molecular descriptors .

- Ethical reporting : Disclose synthetic protocols in compliance with CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.